molecular formula C18H21NO2 B4735785 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No. B4735785
M. Wt: 283.4 g/mol
InChI Key: BEJPGYLYSYRLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as PTAD, is a heterocyclic compound that has been widely used in scientific research. PTAD is a versatile reagent that can be used in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is not well understood. However, it is believed to act as a radical initiator in some reactions. This compound has been shown to undergo a reversible one-electron reduction, which generates a radical anion that can initiate various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to exhibit cytotoxic activity against cancer cells. This compound has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is its versatility. It can be used in a wide range of chemical reactions and has been shown to be a useful reagent in organic synthesis. Another advantage of this compound is its relative ease of synthesis. However, there are some limitations to its use. This compound can be unstable in the presence of water and air, and it can also be toxic and carcinogenic.

Future Directions

There are several future directions for the use of 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in scientific research. One potential area of research is the development of new synthetic methods using this compound as a reagent. Another area of research is the use of this compound in the development of new materials, such as organic electronics and sensors. Additionally, this compound could be used in the development of new drugs and therapies for the treatment of cancer and other diseases.
In conclusion, this compound is a versatile reagent that has been widely used in scientific research. Its simple synthesis method, versatility, and potential for use in a variety of applications make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential for use in the development of new materials and therapies.

Scientific Research Applications

4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. This compound has also been used in the synthesis of natural products and pharmaceuticals. In addition, this compound has been used in the development of new materials, such as conducting polymers and liquid crystals.

properties

IUPAC Name

4-(4-propylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-3-11-4-8-14(9-5-11)19-17(20)15-12-6-7-13(10-12)16(15)18(19)21/h4-5,8-9,12-13,15-16H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJPGYLYSYRLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 6
4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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